molecular formula C10H5ClF3NO2 B6317136 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- CAS No. 122460-66-6

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-

Cat. No.: B6317136
CAS No.: 122460-66-6
M. Wt: 263.60 g/mol
InChI Key: HFTPOTIPYBZVSL-UHFFFAOYSA-N
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Description

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- is a heterocyclic compound that features an oxazolone ring substituted with a 4-chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- typically involves the reaction of 4-chlorobenzoyl chloride with trifluoroacetic anhydride in the presence of a base, followed by cyclization with an appropriate amine. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents include dichloromethane or toluene

    Catalyst: Bases such as triethylamine or pyridine

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolones, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5(2H)-Oxazolone, 4-phenyl-2-(trifluoromethyl)-
  • 5(2H)-Oxazolone, 4-(4-methylphenyl)-2-(trifluoromethyl)-
  • 5(2H)-Oxazolone, 4-(4-bromophenyl)-2-(trifluoromethyl)-

Uniqueness

5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO2/c11-6-3-1-5(2-4-6)7-8(16)17-9(15-7)10(12,13)14/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTPOTIPYBZVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453965
Record name 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122460-66-6
Record name 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-chlorophenylglycine (46.9 g, 0.25 mole) in a mixture of acetonitrile, xylenes and dimethyl formamide (74.8 w/w%, 24.9 w/w% and 0.3 w/w%, respectively) is treated sequentially with PCl3 (21.3 g, 0.155 mole) and trifluoroacetyl chloride (34.8 g, 0.26 mole), held at 40° C. for 0.5 hour, heated at 60° -65° C. for 8 hours and allowed to cool to room temperature. The title product is obtained in quantitative yield by HPLC analysis.
Quantity
46.9 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
34.8 g
Type
reactant
Reaction Step Two

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